Cas no 883964-47-4 (N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide)

N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide
- Acetamide, N-[1,4-dihydro-1-methyl-3-(4-methylphenyl)-4-oxo-2-quinolinyl]-
- N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide
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- Inchi: 1S/C19H18N2O2/c1-12-8-10-14(11-9-12)17-18(23)15-6-4-5-7-16(15)21(3)19(17)20-13(2)22/h4-11H,1-3H3,(H,20,22)
- InChI Key: JNQFTIPKMJWERI-UHFFFAOYSA-N
- SMILES: C(NC1=C(C2=CC=C(C)C=C2)C(=O)C2=C(N1C)C=CC=C2)(=O)C
N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3225-6724-4mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-1mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-2mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-5mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-5μmol |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-10mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-2μmol |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-10μmol |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3225-6724-3mg |
N-[1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]acetamide |
883964-47-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 |
N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide Related Literature
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
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Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide
Professional Introduction to N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide (CAS No. 883964-47-4)
N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 883964-47-4, belongs to the quinoline derivatives class, which is well-known for its diverse pharmacological properties. The presence of multiple functional groups, including an amide and a methyl-substituted phenyl ring, contributes to its intricate molecular architecture and suggests a broad spectrum of interactions with biological targets.
The molecular structure of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is characterized by a quinoline core with various substituents that enhance its pharmacological relevance. The quinolin-2-ylacetamide moiety is particularly noteworthy, as it has been implicated in various biological processes. This segment of the molecule can form hydrogen bonds and interact with specific amino acid residues in proteins, making it a promising candidate for drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of this compound more accurately. Studies have indicated that N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide may exhibit anti-inflammatory and analgesic properties. These findings are supported by experimental data showing its ability to modulate inflammatory pathways and pain signaling pathways in vitro.
The synthesis of this compound involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The precise control of reaction conditions is crucial to achieving high yields and purity. Researchers have explored different synthetic routes to optimize the production process, leveraging advanced catalytic systems and green chemistry principles to minimize waste and improve efficiency.
One of the most compelling aspects of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is its potential in neurological research. Quinoline derivatives have long been studied for their effects on the central nervous system, and this compound shows promise in modulating neurotransmitter receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, which could make it useful in treating conditions such as depression and neurodegenerative diseases.
The pharmacokinetic profile of N-1-methyl-3-(4-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-ylacetamide is another area of active investigation. Understanding how the body processes this compound is essential for developing effective therapeutic strategies. Initial pharmacokinetic studies indicate that it has a moderate bioavailability and a reasonable half-life, suggesting that it could be suitable for oral administration. However, further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, N-1-methyl-3-(4-methylphenyl)-4-oxyoqing hydroquinolinamid (CAS No. 88396447) is a promising candidate for further pharmaceutical development. Its unique chemical structure and potential biological activities make it an attractive compound for researchers studying inflammation, pain management, and neurological disorders. As our understanding of its pharmacological properties continues to grow, so too will its potential applications in medicine.
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